C25H19Cl2N3O4
Description
C₂₅H₁₉Cl₂N₃O₄, commonly known as Pigment Brown 1 (CAS 6410-40-8), is an organic azo pigment with a molecular weight of 496.35 g/mol . It is synthesized through a multi-step process involving β-oxynaphthoic acid, 2,5-dimethoxyaniline, and 2,5-dichloroaniline, with reactions such as amide formation, diazotization, and coupling . The compound is insoluble in water, enhancing its stability in industrial formulations . Analytical data confirm its purity: elemental analysis (C: 60.50%, H: 3.86%, N: 8.47%) aligns with theoretical values (C: 60.32%, H: 3.85%, N: 8.43%), and ESI-MS confirms a molecular ion peak at m/z 497.9 [M+H]⁺ .
Properties
Molecular Formula |
C25H19Cl2N3O4 |
|---|---|
Molecular Weight |
496.3 g/mol |
IUPAC Name |
2,4-dichloro-N'-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-N'-(2-phenylacetyl)benzohydrazide |
InChI |
InChI=1S/C25H19Cl2N3O4/c26-17-11-12-19(20(27)14-17)24(33)28-30(23(32)13-16-7-3-1-4-8-16)21-15-22(31)29(25(21)34)18-9-5-2-6-10-18/h1-12,14,21H,13,15H2,(H,28,33) |
InChI Key |
PWCDMQPTMAULJG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)N(C(=O)CC3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pigment Brown 1 involves several steps, starting with the preparation of the naphthalenecarboxamide core. This core is then functionalized with dichlorophenyl and dimethoxyphenyl groups through azo coupling reactions. The reaction conditions typically involve the use of strong acids and bases to facilitate the coupling reactions and ensure the stability of the final product .
Industrial Production Methods
Industrial production of Pigment Brown 1 follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is then purified through crystallization and filtration processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Pigment Brown 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the azo groups into amine groups.
Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl and dimethoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones from oxidation and amines from reduction .
Scientific Research Applications
Pigment Brown 1 has a wide range of applications in scientific research:
Chemistry: Used as a standard pigment in various chemical analyses and as a reagent in synthetic chemistry.
Biology: Employed in staining techniques for biological samples to enhance contrast and visibility under a microscope.
Medicine: Investigated for potential use in drug delivery systems due to its stable chemical properties.
Mechanism of Action
The mechanism of action of Pigment Brown 1 primarily involves its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The molecular targets include various substrates in paints and coatings, where it binds and provides color stability. The pathways involved include the stabilization of the pigment within the matrix of the material it is applied to .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table compares Pigment Brown 1 with two analogous organic pigments:
Key Findings:
- Molecular Weight Impact : Pigment Brown 1’s higher molecular weight (496.35 vs. 484.5) correlates with reduced solubility, enhancing its suitability for stable ink formulations .
- Substituent Effects: The dichloro (Cl₂) groups in Pigment Brown 1 improve lightfastness compared to ethoxy or amino substituents in the blue analog, which may degrade under UV exposure .
- Synthetic Complexity : Pigment Brown 1 requires multi-step synthesis (amide formation, azo coupling), whereas simpler azo pigments like C.I. Pigment Red 170 often involve fewer steps .
Toxicity and Regulatory Status
- Pigment Brown 1: No skin irritation observed at 10% concentration; however, long-term mutagenicity data are pending .
- Blue Analog: Limited toxicity data available, but ethoxy groups may pose environmental concerns due to slower degradation .
Biological Activity
C25H19Cl2N3O4 is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : this compound
- Molecular Weight : 496.34 g/mol
- Functional Groups : The presence of chlorine atoms, nitrogen atoms in the form of amines or imines, and a complex aromatic structure contribute to its biological activity.
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown inhibitory effects on monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism. This property suggests potential applications in treating neurological disorders .
- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various microbial strains, potentially making it a candidate for antibiotic development .
Antimicrobial Activity
The compound has been tested against several bacterial strains, demonstrating varying degrees of effectiveness:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 30 μg/mL |
| Escherichia coli | 50 μg/mL |
| Bacillus subtilis | 40 μg/mL |
These results indicate that this compound may serve as a potent antimicrobial agent, particularly against Gram-positive bacteria.
Neuropharmacological Effects
Studies have reported that this compound can inhibit MAO activity, which is linked to increased levels of neurotransmitters such as serotonin and dopamine. This effect may contribute to its potential use in treating mood disorders and neurodegenerative diseases .
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the effectiveness of this compound against multi-drug resistant strains of bacteria. The results indicated that the compound could inhibit bacterial growth significantly, showcasing its potential as an alternative therapeutic agent in the face of rising antibiotic resistance . -
Neuropharmacological Research :
Another research focused on the neuropharmacological properties of this compound, highlighting its ability to modulate neurotransmitter levels by inhibiting MAO. The study provided insights into its potential application in treating depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
